2-(4-Methylphenoxy)ethanol

Description

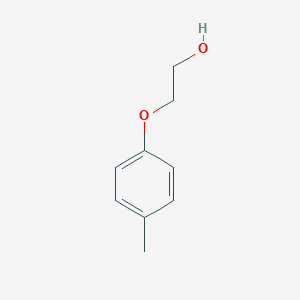

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXHQFJNOGDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31691-23-3 | |

| Record name | Polyoxyethylene 4-methylphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31691-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065861 | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15149-10-7 | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15149-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolyloxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methylphenoxy)ethanol for Researchers and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)ethanol, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with a unique combination of properties that make it a compound of interest in various scientific and industrial domains.[1][2] Belonging to the glycol ether family, its structure features a p-cresol moiety linked via an ether bond to an ethanol group. This arrangement confers a moderate polarity and a balance of hydrophilic and lipophilic characteristics, influencing its solubility and potential as a chemical intermediate. While its primary commercial application has been in the fragrance industry, its functional groups—a primary alcohol and a stable ether linkage—present opportunities for its use as a versatile building block in organic synthesis and, potentially, in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectral characterization, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 15149-10-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol, 2-(p-Tolyloxy)ethanol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 39.43 °C (predicted) | |

| Boiling Point | 261.19 °C (predicted) | |

| Water Solubility | 9,407 mg/L at 25 °C | |

| log Kow (Octanol-Water Partition Coefficient) | 1.65 |

The moderate octanol-water partition coefficient (log Kow) of 1.65 suggests that this compound possesses both hydrophilic and lipophilic characteristics. This amphiphilicity can be advantageous in certain formulation and drug delivery contexts.

Synthesis and Reactivity

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of p-cresol (sodium p-cresolate) acts as the nucleophile, attacking an ethylene halohydrin, such as 2-chloroethanol or 2-bromoethanol.

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[5]

Materials:

-

p-Cresol

-

Sodium hydroxide (NaOH)

-

2-Chloroethanol

-

Anhydrous solvent (e.g., ethanol, DMF)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in the anhydrous solvent.

-

Carefully add an equimolar amount of sodium hydroxide to the solution to form the sodium p-cresolate. The reaction is exothermic and may require cooling.

-

Nucleophilic Substitution: To the solution of sodium p-cresolate, add an equimolar amount of 2-chloroethanol.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups: the primary hydroxyl group and the aromatic ether.

Caption: Key reaction pathways for this compound.

-

Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo typical alcohol reactions such as esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Reactions of the Ether Group: The ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director, thus substitutions will be directed to the positions ortho and para to these groups.

Applications in Research and Drug Development

While this compound is well-established as a fragrance ingredient, its potential in drug development is an area of growing interest. Its structural relative, phenoxyethanol, is used as a preservative in some pharmaceutical formulations.[3][7][8][9][10] The presence of both a modifiable hydroxyl group and a stable aromatic ether linkage makes this compound a potentially useful scaffold or intermediate in medicinal chemistry.

Derivatives of phenoxyethanol have been investigated for a range of biological activities. For instance, the modification of the hydroxyl group to form esters or other functional groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. The aromatic ring also provides a site for further functionalization to explore structure-activity relationships. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Researchers may consider this molecule as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Spectral Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show the following characteristic signals:

-

A singlet for the methyl protons (-CH₃) around 2.3 ppm.

-

A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.8-4.0 ppm.

-

A triplet for the methylene protons adjacent to the ether oxygen (-OCH₂-) around 4.0-4.2 ppm.

-

A pair of doublets in the aromatic region (around 6.8-7.2 ppm) corresponding to the para-substituted benzene ring.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide further confirmation of the structure with distinct signals for each carbon environment:

-

A signal for the methyl carbon (-CH₃) around 20 ppm.

-

A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH) around 60-65 ppm.

-

A signal for the methylene carbon adjacent to the ether oxygen (-OCH₂-) around 65-70 ppm.

-

Four signals in the aromatic region (around 114-157 ppm) corresponding to the carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[11][12]

-

C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.[11][12]

-

Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.

-

A strong C-O stretching band for the ether linkage around 1240 cm⁻¹.[12]

-

A C-O stretching band for the primary alcohol around 1040 cm⁻¹.[12]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 152.[1] Common fragmentation patterns would include the loss of a hydroxyl radical, water, or cleavage of the ether bond, leading to characteristic fragment ions. The base peak is often observed at m/z = 108, corresponding to the cresol radical cation.[1]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.[13][14][15]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] Keep containers tightly closed.[13][14][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14] Do not allow it to enter drains or waterways.[14][15]

Conclusion

This compound is a valuable chemical with well-defined properties and a straightforward synthetic route. While its current applications are predominantly in the fragrance industry, its chemical structure presents opportunities for its use as a versatile intermediate in organic synthesis. For researchers and professionals in drug development, this compound offers a readily accessible scaffold that can be further modified to explore new chemical space and potentially develop novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectral characteristics, as outlined in this guide, is essential for unlocking its full potential in these advanced applications.

References

- Apollo Scientific. (2023, March 12). 2-(4-Methylphenyl)ethanol Safety Data Sheet.

- ChemicalBook. (n.d.). Ethanol, 2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- Safety Data Sheet.

- Fisher Scientific. (2014, July 25). Safety Data Sheet: Ethanol.

- Food and Drug Administration. (n.d.). SAFETY DATA SHEET.

- Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications.

- Merck. (n.d.). SAFETY DATA SHEET.

- NIST. (n.d.). 2-Ethoxy-4-methylphenol. In NIST Chemistry WebBook.

- PubChem. (n.d.). 2-(4-Methoxyphenoxy)ethanol.

- PubChem. (n.d.). Phenoxyethanol.

- Echemi. (2024, July 16). The Role of Phenoxyethanol in Skin care.

- Royal Society of Chemistry. (n.d.).

- Wikipedia. (n.d.). Phenoxyethanol.

- PubChem. (n.d.). This compound.

- University of Washington. (n.d.). Ethanol.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Chemguide. (n.d.). interpreting infra-red spectra.

- ChemicalBook. (n.d.). 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum.

- University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR).

- Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

Sources

- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 3. The main use of phenoxyethanol [sprchemical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Phenoxyethanol: What It Is, Benefits & Applications [maha.asia]

- 8. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. uwaterloo.ca [uwaterloo.ca]

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol (CAS 15149-10-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)ethanol, a synthetic aromatic ether with the CAS number 15149-10-7. While primarily utilized as a fragrance ingredient in the cosmetics and personal care industry, its structural features as an aryl alkyl alcohol warrant a deeper examination for professionals in research and drug development. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol via the Williamson ether synthesis, and presents robust analytical methodologies for its quantification and characterization. Furthermore, it explores the toxicological profile and known biological effects, drawing comparisons with its close analogue, 2-phenoxyethanol, to provide a well-rounded understanding of its potential applications and limitations in a pharmaceutical context.

Introduction and Chemical Identity

This compound, also known by synonyms such as ethylene glycol mono-p-tolyl ether and 2-(p-tolyloxy)ethanol, belongs to the glycol ether family.[1] It is structurally characterized by a p-cresol moiety linked via an ether bond to an ethanol group. This structure confers a moderate polarity, influencing its solubility and interaction with biological systems.[1] Its primary identification details are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15149-10-7 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol | [2][3] |

| SMILES | CC1=CC=C(C=C1)OCCO | [2] |

| InChIKey | FFWXHQFJNOGDJE-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in a research setting.

| Property | Value | Reference |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 45 °C | [4] |

| Boiling Point | 123 °C at 8 mmHg | [4] |

| Water Solubility | 9407 mg/L at 25 °C (estimated) | [5] |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 1.65 | [1][5] |

| pKa | 14.30 ± 0.10 (Predicted) | [4] |

| Vapor Pressure | 0.00117 mm Hg at 25 °C | [1] |

The logP value of approximately 1.6 suggests a balanced hydrophilic and lipophilic character, indicating moderate solubility in both aqueous and organic media.[1] This property is crucial for its potential use in various formulation types.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of p-cresol (sodium p-cresoxide) is reacted with 2-chloroethanol.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

p-Cresol

-

Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

-

2-Chloroethanol

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Formation of the Alkoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) in the anhydrous solvent.

-

Carefully add sodium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the solution at room temperature. If using NaH, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the p-cresol is completely deprotonated to form the sodium p-cresoxide. This may take 30-60 minutes.

-

-

Nucleophilic Substitution:

-

To the freshly prepared alkoxide solution, add 2-chloroethanol (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Analytical Methodologies

Accurate quantification and identification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is effective for the analysis of this compound.

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).[8] For mass spectrometry compatibility, a volatile acid like formic acid can be added.[1]

-

Detection: UV detector set at a wavelength of approximately 270 nm.[8]

-

Column Temperature: 25 °C.[8]

-

Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase, followed by filtration through a 0.45 µm filter before injection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on the mass spectrum.

Instrumentation and Conditions:

-

Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm), is suitable.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[10]

-

Injector Temperature: 180 °C.[10]

-

Oven Temperature Program: An initial temperature of 50 °C, ramped to 230 °C. A typical program could be: hold at 50 °C for 2 minutes, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C, and hold for 5 minutes.[10]

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Predicted Mass Spectrum: The mass spectrum is expected to show a molecular ion peak at m/z 152. Key fragment ions would likely include m/z 108 (from cleavage of the ether bond, corresponding to the p-cresol radical cation) and m/z 107 (loss of a hydrogen from the m/z 108 fragment).[2]

Spectral Data for Characterization

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted ring, the methyl group protons, and the two methylene groups of the ethanol side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with symmetry considerations for the para-substitution), the methyl carbon, and the two aliphatic carbons of the ethanol moiety. The carbon attached to the ether oxygen will be shifted downfield.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether and alcohol (around 1050-1250 cm⁻¹).[3]

-

Mass Spectrometry (MS): As mentioned in the GC-MS section, the EI mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.[2]

Toxicological Profile and Biological Activity

The toxicological data for this compound is largely based on read-across studies with the structurally similar and well-studied compound, 2-phenoxyethanol (CAS 122-99-6).

-

Genotoxicity: In vitro genotoxicity assays, such as the BlueScreen assay, have shown no evidence of cytotoxicity or mutagenicity for this compound.[1] Read-across data from 2-phenoxyethanol further supports a low genotoxic risk.[1]

-

Acute and Repeated Dose Toxicity: The aryl alkyl alcohol class of compounds, to which this compound belongs, generally demonstrates low acute and subchronic toxicity.[5]

-

Reproductive and Developmental Toxicity: Based on data from 2-phenoxyethanol, no adverse effects on fertility or developmental outcomes are expected at relevant exposure levels.[1]

-

Skin Sensitization: Human sensitization studies on aryl alkyl alcohols indicate a low potential for skin sensitization.[5]

Biological Activity and Potential Applications

The primary known biological activity of phenoxyethanol and its derivatives is their broad-spectrum antimicrobial action against bacteria, yeasts, and molds.[11][12] This property is the basis for their use as preservatives in cosmetics and some pharmaceutical preparations.[13][14] The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes.[11]

For drug development professionals, the interest in this compound is likely to be as an excipient (preservative) rather than as an active pharmaceutical ingredient (API). There is currently no significant body of evidence to suggest that it possesses specific pharmacological activity at non-toxic concentrations. Its balanced solubility and low toxicity profile make it a candidate for consideration in various formulations, particularly topical and ophthalmic preparations where microbial contamination is a concern.

Regulatory and Safety Considerations

This compound is pre-registered under the European Union's REACH regulation.[1] Its use in fragrances is subject to the standards set by the International Fragrance Association (IFRA).[1] As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound in a laboratory setting.

Conclusion

This compound is a well-characterized aryl alkyl alcohol with established physicochemical properties and a favorable toxicological profile. Its synthesis is straightforward via the Williamson ether synthesis, and robust analytical methods exist for its quantification. While its primary application is in the fragrance industry, its antimicrobial properties, similar to those of 2-phenoxyethanol, suggest its potential utility as a preservative in pharmaceutical formulations. For researchers in drug development, this compound should be considered a potential excipient, with its current known biological activity being primarily antimicrobial. Further research into other potential biological effects is limited, and its role as a pharmacologically active agent is not supported by current data. This guide provides the foundational technical information necessary for its evaluation and potential use in a scientific research and development context.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl phenoxyethanol, 15149-10-7. Retrieved from [Link]

- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50, S52-S99.

- Api, A. M., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 50, S269-S313.

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

European Commission. (2016, October 6). Opinion on Phenoxyethanol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Weleda. (n.d.). Phenoxyethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

Hexis Lab. (n.d.). Natural Preservative Solutions for Personal Care Products. Retrieved from [Link]

-

Synform. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]

-

Semantic Scholar. (2018, October 17). figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Retrieved from [Link]

-

DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 4. 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR [m.chemicalbook.com]

- 5. A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. dcvmn.org [dcvmn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. health.ec.europa.eu [health.ec.europa.eu]

- 14. boerlind.com [boerlind.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(4-Methylphenoxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(4-Methylphenoxy)ethanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, detailed spectroscopic analysis, and potential applications of this versatile molecule. The guide offers practical, field-proven insights, including a detailed protocol for its synthesis via the Williamson ether synthesis, and explores its utility as a building block in the development of bioactive compounds.

Introduction: Unveiling the Molecular Architecture

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with the chemical formula C₉H₁₂O₂.[1] Its structure is characterized by a p-cresol moiety linked to an ethanol group through an ether bond. This unique combination of a hydroxyl group and a methyl-substituted phenoxy moiety imparts a moderate polarity to the molecule.[2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the ether oxygen) sites, along with its aromatic character, makes this compound a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry.

This guide will provide a detailed exploration of its molecular characteristics, a step-by-step synthesis protocol, in-depth analysis of its spectroscopic signature, and a discussion of its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties and Molecular Identifiers

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 15149-10-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol | [1] |

| Melting Point | 39.43 °C (predicted) | [2] |

| Boiling Point | 261.19 °C (predicted) | [2] |

| Water Solubility | 9,407 mg/L at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.65 | [2] |

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of p-cresol acts as the nucleophile, attacking an electrophilic 2-carbon synthon.

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of p-cresol, forming the more nucleophilic p-methylphenoxide ion.

-

Nucleophilic Attack: The phenoxide ion then attacks a suitable electrophile, such as 2-chloroethanol, in an Sₙ2 reaction to form the ether linkage.

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[3][4][5]

Materials:

-

p-Cresol (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

1 M Hydrochloric acid (for neutralization)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in ethanol.

-

Deprotonation: Slowly add potassium hydroxide pellets to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium p-methylphenoxide.

-

Addition of Electrophile: Add 2-chloroethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

-

Aromatic Protons (δ 6.8-7.2 ppm): The protons on the benzene ring will appear in this region. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected, appearing as two doublets.

-

Methylene Protons (-O-CH₂-CH₂-OH, δ ~4.0 ppm): The two protons adjacent to the ether oxygen will be deshielded and appear as a triplet.

-

Methylene Protons (-O-CH₂-CH₂-OH, δ ~3.8 ppm): The two protons adjacent to the hydroxyl group will also appear as a triplet, slightly upfield from the other methylene protons.

-

Methyl Protons (-CH₃, δ ~2.3 ppm): The three protons of the methyl group on the aromatic ring will appear as a singlet.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It will typically appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C-O (aromatic) | 155-160 |

| C (aromatic, substituted with methyl) | 130-135 |

| CH (aromatic) | 114-130 |

| -O-C H₂- | 68-72 |

| -C H₂-OH | 60-65 |

| -CH₃ | 20-25 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[6]

-

C-H Stretch (aromatic, >3000 cm⁻¹): Weak to medium absorptions above 3000 cm⁻¹ indicate the C-H bonds of the aromatic ring.

-

C-H Stretch (aliphatic, <3000 cm⁻¹): Medium to strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the methylene and methyl groups.

-

C=C Stretch (aromatic, ~1500-1600 cm⁻¹): Several sharp, medium-intensity peaks in this region are characteristic of the aromatic ring.

-

C-O Stretch (ether, ~1250 cm⁻¹): A strong, characteristic absorption for the aryl-alkyl ether linkage will be present.

-

C-O Stretch (alcohol, ~1050 cm⁻¹): A strong absorption corresponding to the C-O bond of the primary alcohol will also be observed.[6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺, m/z = 152): The peak corresponding to the intact molecule is expected.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 134): Dehydration of the alcohol is a common fragmentation pathway.

-

Alpha-cleavage: Cleavage of the bond between the two methylene groups can lead to fragments at m/z = 45 ([CH₂OH]⁺) and m/z = 107 ([CH₃C₆H₄O]⁺). The fragment at m/z = 107 is often a prominent peak due to the stability of the phenoxy radical cation.

-

Benzylic cleavage: Cleavage of the ether bond can result in a fragment at m/z = 108 (p-cresol radical cation).

-

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Applications in Drug Development and Medicinal Chemistry

While this compound is widely used in the fragrance industry, its structural motifs are also of significant interest to medicinal chemists.[1] The phenoxyethanol scaffold serves as a versatile building block for the synthesis of more complex, biologically active molecules.

As a Synthetic Building Block

The hydroxyl group of this compound can be readily functionalized, allowing for its incorporation into larger molecular frameworks. For example, it can be used in the synthesis of various esters, ethers, and carbamates, which are common functional groups in many pharmaceutical agents. Its aromatic ring can also be further substituted to explore structure-activity relationships.

Derivatives with Biological Activity

Derivatives of phenoxyethanol have been investigated for a range of biological activities. For instance, related structures, such as thiazolidinediones bearing a phenoxyethyl moiety, have been explored as potential antidiabetic agents. These compounds can act as ligands for nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ). The general structure of this compound provides a valuable starting point for the design and synthesis of novel ligands for various biological targets.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.

-

Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with a well-defined structure and a range of interesting properties. Its straightforward synthesis via the Williamson ether reaction and the presence of readily functionalizable groups make it a valuable tool for organic chemists. The detailed spectroscopic analysis provided in this guide serves as a practical reference for its characterization. Furthermore, its potential as a scaffold in the design of new bioactive molecules underscores its importance for researchers in drug discovery and medicinal chemistry.

References

- MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4.

- Williamson Ether Synthesis. (n.d.). Edubirdie.

- Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com. (2022, March 13).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Interpreting IR Spectra - Chemistry Steps. (n.d.).

- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.).

- interpreting C-13 NMR spectra - Chemguide. (n.d.).

- 13 C NMR Chemical Shifts - Oregon St

- mass spectra - fragmentation p

- This compound - 31691-23-3 - Vulcanchem. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- IR handout.pdf. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Mass Spectrometry - MSU chemistry. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Synthesis of bioactive molecules through multicomponent reactions - PMC. (n.d.).

- Synthesis of Bioactive compounds - SHINDO-KANO LABOR

- This compound | C9H12O2 | CID 84804 - PubChem - NIH. (n.d.).

- 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8 - The Good Scents Company. (n.d.).

- 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum - ChemicalBook. (n.e.).

- 2-(4-Methylphenyl)ethanol(699-02-5) 13C NMR spectrum - ChemicalBook. (n.d.).

- NMR Chemical Shifts. (n.d.).

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108)

- 2-(4-(Hydroxymethyl)phenoxy)ethanol | C9H12O3 | CID 22256038 - PubChem. (n.d.).

- Ethanol, 2-(4-methylphenoxy)- - the NIST WebBook. (n.d.).

- IR Absorption Table. (n.d.).

- 12.

- C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Synthesis of potentially bioactive compounds and tools for biological studies. (2015, July 17).

- 9 Synthesis of bioactive N,O-heterocycles under solvent-free conditions - ResearchG

- Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.).

Sources

- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (31691-23-3) for sale [vulcanchem.com]

- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 4. Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com [chegg.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(4-Methylphenoxy)ethanol synonyms and IUPAC name

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a glycol ether with significant relevance in chemical synthesis and as a structural analog to pharmacologically active compounds. Designed for the discerning scientific audience, this document delves into its chemical identity, synthesis, physicochemical properties, and its contextual importance in medicinal chemistry, particularly in relation to centrally acting muscle relaxants.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all research and development. This compound is known by several synonyms, which can be a source of ambiguity. Its unequivocal identification is established by its IUPAC name and CAS registry number.

The systematic IUPAC name for this compound is This compound [1][2][3]. This name precisely describes an ethanol backbone where one of the hydrogens of the hydroxyl group is substituted by a 4-methylphenoxy group.

For clarity and comprehensive database searching, its various identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 15149-10-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][4][5] |

| Molecular Weight | 152.19 g/mol | [1][2][4][5] |

| Common Synonyms | 2-(p-Tolyloxy)ethanol, Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol, p-Methylphenyloxyethanol, Ethanol, 2-(4-methylphenoxy)-, β-Hydroxyethyl p-methylphenyl ether | [1][2][4][5] |

| InChI | InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | [1][2][3] |

| SMILES | CC1=CC=C(C=C1)OCCO | [1][5] |

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to absorption and distribution.

| Property | Value | Source |

| Melting Point | 39.43 °C | [5] |

| Boiling Point | 261.19 °C (Predicted) | [5] |

| Water Solubility | 9,407 mg/L at 25 °C | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 1.65 | [5] |

The moderate log Kow value of 1.65 suggests a balance between hydrophilicity and lipophilicity[5]. This is a critical parameter in drug development, as it implies the potential for the molecule to cross biological membranes while retaining sufficient aqueous solubility for transport.

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved via a nucleophilic ring-opening of an epoxide or substitution on a halo-alcohol, a variant of the Williamson ether synthesis. The underlying principle involves the generation of a phenoxide from p-cresol, which then acts as a nucleophile.

Causality in Experimental Design : The choice of an alkaline catalyst (e.g., Sodium Hydroxide) is critical for deprotonating the phenolic hydroxyl group of p-cresol. The resulting p-cresolate anion is a potent nucleophile, necessary for efficiently attacking the electrophilic carbon of ethylene oxide or displacing the halide from a 2-haloethanol. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic electrophile.

Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a robust method for the synthesis of this compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by standard analytical techniques.

Reagents and Materials:

-

p-Cresol (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Ethylene Oxide (solution in THF or bubbled gas) (1.2 eq) or (S)-(-)-propylene oxide for a related synthesis[6]

-

Toluene

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Chloride solution (Brine)

Procedure:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-cresol (1.0 eq) in toluene.

-

Phenoxide Formation : Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask. Stir the biphasic mixture vigorously for 30 minutes at room temperature to form the sodium p-cresolate.

-

Ethoxylation : Cool the mixture in an ice bath. Slowly add ethylene oxide (1.2 eq) via the dropping funnel. Caution: Ethylene oxide is a toxic and flammable gas; this step must be performed in a well-ventilated fume hood.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting p-cresol spot has been consumed (typically 4-12 hours).

-

Workup : Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove excess NaOH, then with deionized water, and finally with brine.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Relevance in a Pharmacological Context

While this compound is used as a fragrance ingredient, its primary interest to drug development professionals stems from its structural relationship to Mephenesin[1][5][7].

Structural Analogy to Mephenesin: Mephenesin, or 3-(2-methylphenoxy)propane-1,2-diol, is a well-known centrally acting muscle relaxant[8][9]. This compound can be considered a simplified analog of Mephenesin. The key structural modifications are:

-

Isomeric Shift : The methyl group on the phenyl ring is moved from the ortho (2-position) to the para (4-position).

-

Side Chain Simplification : The propane-1,2-diol side chain is replaced with a simpler ethanol side chain.

Rationale for Study : Mephenesin, despite its efficacy, has significant drawbacks, including a short duration of action and a low therapeutic index, with respiratory depression being a major concern[8]. These limitations have driven research into structurally related compounds to identify molecules with an improved pharmacological profile[7]. By synthesizing and evaluating analogs like this compound, researchers can systematically probe the structure-activity relationship (SAR). This allows for an understanding of how changes in steric and electronic properties (ortho vs. para-methyl) and the nature of the hydrophilic side chain affect potency, duration of action, and safety.

Mephenesin is thought to act, in part, as an NMDA receptor antagonist[8][10]. The study of its analogs helps to delineate the precise pharmacophore required for this activity and for its muscle relaxant effects.

Hypothetical Synaptic Mechanism of Action

Caption: Potential mechanism of Mephenesin and the role of its analogs.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is essential. Standard analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Infrared (IR) Spectroscopy : To identify functional groups, particularly the O-H stretch of the alcohol and C-O stretches of the ether. IR spectra for this compound are publicly available[1][2][3].

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern[2][3].

-

High-Performance Liquid Chromatography (HPLC) : To determine purity.

Safety and Handling

According to aggregated GHS data, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. It is also listed as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

- Ludwig, B. J., West, W. A., & Currie, W. E. (1952). Muscle-paralyzing Compounds Related to Mephenesin. Journal of the American Chemical Society, 74(8), 1935.

-

NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(p-Tolyloxy)ethanol, 98% Purity, C9H12O2, 100 grams. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Mephenesin. Retrieved from [Link]

-

PubChem. (n.d.). Mephenesin. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102180776B - Preparation method for 2-(4-phenoxy phenoxy)ethanol.

Sources

- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 3. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound (31691-23-3) for sale [vulcanchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mephenesin - Wikipedia [en.wikipedia.org]

- 9. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Physical and chemical characteristics of 2-(4-Methylphenoxy)ethanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-(4-Methylphenoxy)ethanol: A Comprehensive Technical Profile

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No: 15149-10-7). As a member of the aryl alkyl alcohol and glycol ether families, this compound finds significant application as a fragrance ingredient. This document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its molecular identity, synthesis, reactivity, and analytical characterization. We delve into detailed experimental protocols for its synthesis and analysis, underpinned by an explanation of the chemical principles that govern these procedures. All data is supported by authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

This compound is systematically named as an ethanol molecule substituted at the 2-position with a 4-methylphenoxy group. Its structure combines a primary alcohol, an ether linkage, and a para-substituted aromatic ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 15149-10-7 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Synonyms | Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol | [1][2] |

| InChI | InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | [1] |

| SMILES | CC1=CC=C(C=C1)OCCO | [1] |

Physical and Thermodynamic Properties

The physical properties of this compound are dictated by its molecular structure, which includes a polar hydroxyl group capable of hydrogen bonding and a moderately nonpolar p-tolyl ether moiety. This duality results in balanced hydrophilicity and lipophilicity.

| Property | Value | Notes and Source |

| Melting Point | 39.43 °C | Predicted value. |

| Boiling Point | 261.19 °C | Predicted value. |

| Water Solubility | 9,407 mg/L at 25 °C | High solubility for an organic molecule of its size, attributed to the hydroxyl group. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.65 | Indicates a moderate balance between lipid and water solubility. |

| Vapor Pressure | 0.00117 mm Hg at 25 °C | Low volatility under standard conditions. |

Synthesis via Williamson Ether Synthesis

Causality and Rationale: The most direct and common synthetic route to this compound is the Williamson ether synthesis.[3] This reaction is a classic example of an Sₙ2 nucleophilic substitution.[3] The methodology is ideal because it involves the reaction of a phenoxide, which is an excellent nucleophile, with a primary alkyl halide, which is highly susceptible to backside attack with minimal risk of competing elimination reactions.[3] In this specific synthesis, the nucleophile is the p-cresolate anion, formed by deprotonating p-cresol with a strong base. This anion then displaces a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

Caption: General workflow for the Williamson ether synthesis of this compound.

See Section 7 for a detailed, step-by-step experimental protocol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

-

Aromatic Protons (δ ≈ 6.8-7.1 ppm): The para-substituted aromatic ring will show two signals, each integrating to 2H. These will appear as a pair of doublets due to ortho-coupling, characteristic of an AA'BB' system.

-

Ether-linked Methylene Protons (-O-CH₂-, δ ≈ 4.0-4.2 ppm): These protons are deshielded by the adjacent ether oxygen and will appear as a triplet, split by the neighboring hydroxyl-bearing methylene group.

-

Hydroxyl-linked Methylene Protons (-CH₂-OH, δ ≈ 3.8-4.0 ppm): This signal will also be a triplet, coupled to the ether-linked methylene protons. Its chemical shift can be variable and depends on concentration and solvent.

-

Hydroxyl Proton (-OH, variable shift): The hydroxyl proton typically appears as a broad singlet. Its position is highly dependent on solvent, temperature, and concentration. It can be confirmed by D₂O exchange, which causes the signal to disappear.

-

Methyl Protons (-CH₃, δ ≈ 2.3 ppm): The methyl group on the aromatic ring will appear as a sharp singlet, integrating to 3H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the symmetry of the aromatic ring).

-

Aromatic Carbons (δ ≈ 114-156 ppm): Four signals are expected: C1 (ipso, ether-linked), C2/C6, C3/C5, and C4 (ipso, methyl-linked).

-

Ether-linked Methylene Carbon (-O-CH₂-, δ ≈ 68-70 ppm): Deshielded by the adjacent oxygen.

-

Hydroxyl-linked Methylene Carbon (-CH₂-OH, δ ≈ 60-62 ppm):

-

Methyl Carbon (-CH₃, δ ≈ 20-22 ppm):

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[4][5][6][7]

-

O-H Stretch (≈ 3200-3550 cm⁻¹): A strong, broad absorption characteristic of a hydrogen-bonded alcohol.[5][6]

-

Aromatic C-H Stretch (≈ 3010-3100 cm⁻¹): Medium to weak absorptions appearing just above 3000 cm⁻¹.[4][7]

-

Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Medium to strong absorptions from the methylene and methyl groups.[4][5]

-

Aromatic C=C Bending (≈ 1500-1600 cm⁻¹): Two or more medium-intensity bands characteristic of the benzene ring.[4]

-

C-O Stretch (Ether & Alcohol) (≈ 1050-1250 cm⁻¹): Strong, distinct bands. The aryl-alkyl ether C-O stretch will be around 1240 cm⁻¹, while the primary alcohol C-O stretch will be near 1050 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 152 , corresponding to the molecular formula C₉H₁₂O₂⁺.[1]

-

Key Fragmentation: The fragmentation pattern is dominated by cleavage of the ether bond. The base peak is typically observed at m/z 108 , resulting from the formation of the stable p-cresol radical cation [CH₃C₆H₄OH]⁺•.[1] This occurs via a rearrangement and loss of ethylene oxide. Another significant peak at m/z 107 corresponds to the benzylic-type cation [CH₃C₆H₄O]⁺, formed by cleavage of the C-C bond alpha to the ring.[1][8] Other observed fragments include m/z 91 (tropylium ion) and m/z 77 (phenyl cation).[1]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the primary alcohol and the aryl alkyl ether.

-

Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.[9]

-

Ether Group: The aryl alkyl ether linkage is generally stable to bases, oxidizing agents, and reducing agents, making it a useful protecting group.[10] However, it can be cleaved under harsh conditions using strong acids like HBr or HI.[10] This cleavage will exclusively yield p-cresol and a 2-haloethanol, as nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored.[10]

Safety, Handling, and Toxicology

Hazard Identification: Aggregated GHS information indicates that this chemical may be harmful if swallowed (Acute Toxicity 4).[1] However, a significant number of reports indicate it does not meet GHS hazard criteria.[1] Handling: Standard laboratory practices should be employed. Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapors.[11][12] Toxicology: In vitro genotoxicity testing has shown no evidence of cytotoxicity or mutagenicity. Read-across data from the structurally similar 2-phenoxyethanol further supports a low genotoxic risk. It is used as a fragrance ingredient and is subject to IFRA (International Fragrance Association) standards.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize this compound from p-cresol and 2-chloroethanol.

Materials:

-

p-Cresol (1.0 eq.)

-

Sodium hydroxide (NaOH) (1.1 eq.)

-

2-Chloroethanol (1.05 eq.)

-

Ethanol (as solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq.) and sodium hydroxide (1.1 eq.) in ethanol. Stir at room temperature for 15 minutes to ensure complete formation of the sodium p-cresolate salt.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.05 eq.) to the flask. Attach a reflux condenser and heat the mixture to a gentle reflux.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the p-cresol spot indicates the reaction is nearing completion. This typically takes 4-6 hours.

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted p-cresol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Purity and Identity Confirmation by GC-MS

Objective: To determine the purity and confirm the identity of the synthesized this compound.

Materials:

-

Synthesized product sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC vials with caps

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with a suitable capillary column (e.g., DB-5ms or equivalent).[13]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.[13] Filter if any particulates are present. Transfer the solution to a GC vial.

-

Instrumentation Setup:

-

Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1).

-

GC Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

-

MS Detector: Set to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis (Self-Validation):

-

Purity Assessment: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to the product. A pure sample should show a single major peak.

-

Identity Confirmation: Analyze the mass spectrum of the main peak. Compare the obtained spectrum with a reference library (e.g., NIST) and with the expected fragmentation pattern (M⁺• at m/z 152, base peak at m/z 108).[1] The retention time and mass spectrum should be consistent with a known standard if available.

-

Caption: Workflow for the analytical validation of this compound by GC-MS.

References

-

Melting point determination. University of Calgary. (No date). [Link]

-

To determine the melting point of given organic compound. MedPharma. (2025). [Link]

-

This compound | C9H12O2 | CID 84804. PubChem, National Institutes of Health. (No date). [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. (No date). [Link]

-

experiment (1) determination of melting points. University of Technology, Iraq. (2021). [Link]

-

GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. Semantic Scholar. (No date). [Link]

-

Safety Data Sheet. Angene Chemical. (2021). [Link]

-

Reactions of Ethers. Chemistry LibreTexts. (2015). [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. (No date). [Link]

-

GCMS Analysis. PerfumersWorld. (No date). [Link]

-

Alcohol Reactivity. Michigan State University Department of Chemistry. (No date). [Link]

-

IR handout.pdf. University of Colorado Boulder. (No date). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

Good quantification practices of flavours and fragrances by mass spectrometry. Semantic Scholar. (No date). [Link]

-

Experiment 06 Williamson Ether Synthesis. (No publisher). (No date). [Link]

-

mass spectra - fragmentation patterns. Chemguide. (No date). [Link]

-

Williamson ether synthesis (video). Khan Academy. (No date). [Link]

-

Williamson Ether Synthesis. Utah Tech University. (No date). [Link]

-

Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. (No date). [Link]

-

IR Absorption Table. University of California, Los Angeles. (No date). [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

-

Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. (No date). [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (No publisher). (No date). [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate. (No date). [Link]

-

Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry. (No date). [Link]

Sources

- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pearson.com [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-(4-Methylphenoxy)ethanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenoxy)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a diverse range of organic solvents. Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the molecule, establishes the theoretical underpinnings of its solubility based on intermolecular forces, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. By synthesizing theoretical principles with practical laboratory methodology, this guide serves as an essential resource for formulation development, reaction engineering, and purification processes involving this compound.

Introduction: The Physicochemical Landscape of this compound

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether belonging to the glycol ether family.[1] Its molecular structure, featuring a terminal hydroxyl group, an ether linkage, and a para-substituted toluene ring, imparts a unique amphiphilic character.

Key Molecular and Physical Properties:

-

Molecular Formula: C₉H₁₂O₂[2]

-

Octanol-Water Partition Coefficient (log Kow): 1.65[1]

-

Water Solubility: 9,407 mg/L at 25°C[1]